2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide
Overview
Description
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups, a sulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
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Formation of the Sulfonyl Aniline Intermediate
Starting Materials: 2,4-dimethoxyaniline and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Product: 2,4-dimethoxy-N-(4-methylphenyl)sulfonylaniline.
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Acylation of the Intermediate
Starting Materials: 2,4-dimethoxy-N-(4-methylphenyl)sulfonylaniline and 3-methoxyphenylacetyl chloride.
Reaction Conditions: The reaction is performed in the presence of a base such as pyridine in an organic solvent like tetrahydrofuran at low temperature.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the methoxy groups or the sulfonyl group.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents.
Products: Reduced forms of the sulfonyl group or the acetamide moiety.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Conducted in polar aprotic solvents.
Products: Substituted derivatives at the methoxy or sulfonyl positions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-donating methoxy groups.
Material Science:
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industry
Polymer Chemistry: Utilized in the synthesis of specialty polymers with unique properties.
Analytical Chemistry: Employed as a standard in chromatographic techniques.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the sulfonyl group play crucial roles in binding to these targets, modulating their activity. The acetamide moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethoxy-N-phenylsulfonylanilino)-N-(3-methoxyphenyl)acetamide: Lacks the 4-methyl group, which may affect its binding properties and reactivity.
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-phenylacetamide: Lacks the 3-methoxy group, potentially altering its chemical behavior and applications.
Uniqueness
The presence of both the 4-methylphenyl and 3-methoxyphenyl groups in 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide imparts unique electronic and steric properties, making it distinct from similar compounds. These features may enhance its effectiveness in specific applications, such as catalysis or drug development.
Properties
IUPAC Name |
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-17-8-11-21(12-9-17)33(28,29)26(22-13-10-20(31-3)15-23(22)32-4)16-24(27)25-18-6-5-7-19(14-18)30-2/h5-15H,16H2,1-4H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQRPDFKPSNTLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)OC)C3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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